molecular formula C18H17ClN2O2 B2972064 (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-78-1

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2972064
CAS No.: 2035000-78-1
M. Wt: 328.8
InChI Key: HFTYGRBFBDLQLR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Scientific Research Applications

Electropolymerization and Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrolidinyl and pyridinyl groups, focuses on their electropolymerization to produce conducting polymers. These materials, synthesized from low oxidation potential monomers, exhibit stability in their conducting form due to their low oxidation potentials. The significance lies in their potential applications in electronic devices, offering advancements in material properties such as conductivity and stability (G. Sotzing et al., 1996).

Pyridyl Polyheterocyclic Compounds

The synthesis and antibacterial evaluation of pyridyl polyheterocyclic oxime-ether Schiff bases, containing triazole and oxadiazole subunits, represent another application area. These compounds have shown in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Guo-qiang Hu et al., 2006).

Catalysis and Organic Reactions

Complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts in organic reactions. These studies provide insights into the structural characteristics and catalytic efficiency, including applications in Heck and Suzuki–Miyaura coupling reactions and the oxidation of alcohols. Such research underscores the versatility of pyrrolidine derivatives in catalysis, offering pathways to more efficient and selective synthetic processes (Pradhumn Singh et al., 2009).

Supramolecular Chemistry

Studies on the supramolecular architectures of novel ultrasonically synthesized hydrazones with pyridine bases explore the importance of hydrogen bonding in structural stabilization. This research highlights the role of non-covalent interactions in materials architecture, offering insights into the design of materials with specific properties based on molecular assembly and interactions (M. Khalid et al., 2021).

Properties

IUPAC Name

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-12-20-10-8-17(16)23-15-9-11-21(13-15)18(22)7-6-14-4-2-1-3-5-14/h1-8,10,12,15H,9,11,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYGRBFBDLQLR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.